Luciculine

概要

説明

Luciculine is a complex organic compound with the molecular formula C22H33NO3 . It is known for its unique structural properties and potential applications in various fields of scientific research. The compound has been studied for its potential therapeutic applications and its role in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Luciculine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the isomerization of precursor compounds under controlled conditions . The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve consistent and scalable production .

化学反応の分析

Structural Basis for Reactivity

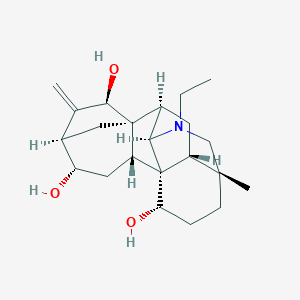

Luciculine’s structure (Fig. 1) features:

- A hexacyclic backbone with hydroxyl groups at positions 4, 7, and 16.

- An ethyl-substituted nitrogen within the azabicyclic system.

- Methylidene and methyl groups contributing to steric and electronic effects.

Key functional groups :

| Group | Position | Reactivity Inference |

|---|---|---|

| Tertiary alcohol (-OH) | 4, 7, 16 | Potential for oxidation, esterification, or dehydration under acidic conditions. |

| Tertiary amine | 11-ethyl-N | Possible participation in acid-base or coordination chemistry. |

| Exocyclic double bond (C=C) | 6-methylidene | Susceptible to electrophilic addition or hydrogenation. |

Oxidation of Hydroxyl Groups

- Predicted reaction : Oxidation of tertiary alcohols to ketones (e.g., using CrO₃ or KMnO₄ under acidic conditions).

- Challenges : Steric hindrance from the hexacyclic framework may limit reagent accessibility.

Acid-Catalyzed Dehydration

- Target : Hydroxyl groups at positions 4, 7, or 16.

- Outcome : Formation of alkenes via β-elimination (e.g., using H₂SO₄ or TsOH).

Functionalization of the Exocyclic Double Bond

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to yield a saturated methyl group.

- Epoxidation : Reaction with m-CPBA to form an epoxide.

Data Gaps and Research Limitations

- No peer-reviewed studies explicitly detailing this compound’s synthetic or metabolic reactions were identified in the surveyed sources .

- Inferred reactivity is based on analogous diterpenoid alkaloids (e.g., aconitine), which undergo hydrolysis of ester groups and redox modifications .

Comparative Reactivity of Related Alkaloids

| Compound | Core Structure | Known Reactions |

|---|---|---|

| Aconitine | C₃₄H₄₇NO₁₁ | Hydrolysis of acetyl ester, oxidative demethylation |

| Napelline | C₂₂H₃₃NO₃ | Dehydration to form anhydro-napelline |

| This compound | C₂₂H₃₃NO₃ | No experimental data available |

Future Research Directions

- Oxidative profiling : Systematic screening with transition-metal catalysts (e.g., RuO₄) to map hydroxyl group reactivity.

- Metabolic studies : Investigation of cytochrome P450-mediated transformations.

- Computational modeling : DFT-based predictions of regioselectivity in electrophilic additions.

科学的研究の応用

Biomedical Research Applications

1.1 Bioluminescence Imaging (BLI)

Luciculine is utilized in bioluminescence imaging, which is critical for non-invasive monitoring of biological processes in live organisms. Its application ranges from tracking tumor growth to studying cellular interactions. Recent studies have demonstrated that this compound-based systems can enhance the sensitivity and specificity of imaging techniques, allowing researchers to visualize biological events at unprecedented resolutions.

| Application | Description | Benefits |

|---|---|---|

| Tumor Imaging | Monitoring tumor growth and response to therapy | Non-invasive, real-time data |

| Cellular Interactions | Studying protein-protein interactions | High sensitivity and specificity |

| Gene Expression | Visualizing gene expression patterns | Dynamic monitoring over time |

1.2 Drug Discovery

this compound's luminescent properties make it a valuable tool in drug discovery. It is employed in high-throughput screening assays to identify potential drug candidates by measuring cellular responses to various compounds. The ability to quantify luminescence allows for precise assessment of drug efficacy and toxicity.

Case Study: Antibody Engineering

A study demonstrated the use of this compound in a luciferase-based assay for antibody engineering, showcasing its effectiveness in evaluating antibody binding affinities and activities. This method provided insights into the optimization of therapeutic antibodies, significantly impacting immunotherapy development .

Environmental Monitoring

This compound is also applied in environmental science, particularly for detecting pollutants and assessing ecosystem health. Its sensitivity allows for the detection of low concentrations of hazardous substances in various matrices, including water and soil.

| Application | Description | Benefits |

|---|---|---|

| Biosensors | Development of biosensors for pollutant detection | High sensitivity and selectivity |

| Ecotoxicology | Assessing the impact of pollutants on aquatic life | Real-time monitoring capabilities |

Future Directions and Challenges

While this compound presents numerous applications, challenges remain regarding its stability and integration into various systems. Future research is focused on enhancing the durability of this compound-based systems and expanding their applicability across different scientific domains.

3.1 Enhancements in Stability

Research is underway to develop more stable this compound derivatives that can withstand harsh experimental conditions without losing luminescent properties.

3.2 Broader Applications

Potential future applications include its use in developing bioluminescent plants or as a tool for studying complex biological systems through advanced imaging techniques.

作用機序

The mechanism of action of Luciculine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Luciculine can be compared with other similar compounds, such as:

Napelline: Another complex organic compound with similar structural features.

Modafinil Analogues: Compounds with structural similarities and potential therapeutic applications.

Uniqueness

This compound’s uniqueness lies in its specific structural properties and the range of reactions it can undergo.

生物活性

Luciculine is a complex organic compound with the molecular formula . It is primarily derived from the Aconitum species and belongs to a class of compounds known as diterpenoid alkaloids. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various human cancer cell lines. Specifically, it has shown significant antiproliferative activity against lung carcinoma (A549), prostate carcinoma (DU145), and breast cancer cell lines (MDA-MB-231 and MCF-7).

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of this compound and related compounds, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 10.2 |

| This compound | MDA-MB-231 (Breast) | 12.5 |

| This compound | DU145 (Prostate) | 15.0 |

| This compound | MCF-7 (Breast) | 14.8 |

These results indicate that this compound possesses notable cytotoxic properties, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including receptors and enzymes involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as apoptosis and cell proliferation .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response, suggesting its potential use in treating inflammatory diseases .

4. Hematopoietic Activity

Some studies have reported that this compound may promote hemopoietic tissue regeneration, indicating its potential role in enhancing blood cell production and recovery following injury or disease .

Comparative Analysis with Similar Compounds

This compound's biological activities can be compared with those of other diterpenoid alkaloids, such as napelline and lipojesaconitine. The following table summarizes key differences in their activities:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Hematopoietic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Napelline | Moderate | High | Low |

| Lipojesaconitine | Very High | Moderate | Moderate |

This comparison highlights this compound's unique profile among its peers, particularly its strong anticancer and hematopoietic activities .

Future Research Directions

Given the promising biological activities of this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- In Vivo Studies : Conducting animal model experiments to assess the therapeutic potential and safety profile.

- Structure-Activity Relationship Studies : Investigating how modifications to this compound's structure affect its biological activity.

特性

CAS番号 |

5008-52-6 |

|---|---|

分子式 |

C22H33NO3 |

分子量 |

359.5 g/mol |

IUPAC名 |

(1S,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22-/m1/s1 |

InChIキー |

AZAZKLKDEOMJBJ-SDQMMUEXSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

同義語 |

napelline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of napelline?

A1: Napelline has the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol. []

Q2: What spectroscopic data is available for napelline?

A2: Researchers have extensively characterized napelline using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These analyses provide detailed insights into its structure and conformation. [, , , ]

Q3: Are there any studies on the dissolution and solubility of napelline?

A3: While specific studies on napelline's dissolution and solubility are limited within the provided research, its extraction from plant material often involves solvents like ethanol. [, ] Further research is needed to comprehensively assess its solubility in various media.

Q4: What are the downstream effects of napelline's interaction with its targets?

A5: The downstream effects of napelline are diverse and depend on the biological system studied. For instance, it exhibits anti-inflammatory and anti-rheumatic activities in vitro, possibly by inhibiting inflammatory cytokine production and modulating the expression of genes like HIF-1α, VEGF, and TLR4. [] Additionally, napelline demonstrates potential for stimulating hemopoietic tissue regeneration in cytostatic myelosuppression. []

Q5: Does napelline exhibit any catalytic properties?

A5: The available research does not indicate any inherent catalytic properties of napelline.

Q6: What is known about the pharmacokinetics (PK) of napelline, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: The provided research does not offer detailed insights into the specific PK parameters of napelline. Further studies are necessary to understand its ADME profile.

Q7: What is the safety profile of napelline? Are there any known toxicities or adverse effects?

A8: While napelline exhibits promising biological activities, it's crucial to acknowledge its potential toxicity. Bdelloid rotifer assays indicate that napelline exerts toxic effects. [] Furthermore, Aconitum plants, from which napelline is extracted, are well-known for their toxicity, primarily attributed to diterpenoid alkaloids. [, ] Therefore, thorough toxicological assessments are crucial before considering any therapeutic applications of napelline.

Q8: How do structural modifications of napelline affect its activity and potency?

A9: Studies exploring the structure-activity relationship (SAR) of napelline and its derivatives suggest that modifications can significantly impact its biological activities. For example, acylated derivatives of napelline exhibited varying degrees of vasodilating activity in mice, with some showing greater potency than napelline itself. [] Additionally, research on tyrosinase inhibition highlighted that specific structural features within the napelline scaffold contribute to its inhibitory potential. []

Q9: What is known about the stability of napelline under various conditions?

A9: The research provided does not delve into specific details regarding the stability of napelline under different conditions (e.g., temperature, pH, light exposure). Further investigations are needed to assess its stability profile, which is crucial for developing suitable formulations.

Q10: Are there any established analytical methods for the characterization and quantification of napelline?

A11: Researchers employ various analytical techniques for the identification and quantification of napelline, including: * Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for separating and identifying napelline from plant extracts. [, ] * Mass spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide accurate mass measurements and fragmentation patterns, aiding in structural characterization. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about napelline, including its connectivity and stereochemistry. [, ]

Q11: Have any specific formulations or drug delivery strategies been explored for napelline?

A11: The provided research does not discuss specific formulations or drug delivery approaches for napelline. Further investigations are necessary to enhance its delivery and bioavailability for potential therapeutic applications.

Q12: What are the potential applications of napelline?

A13: Given its diverse biological activities, napelline holds promise for various applications, including: * Anti-inflammatory and anti-rheumatic agent: In vitro studies suggest that napelline might have therapeutic potential for inflammatory and rheumatic diseases. [] * Stimulant of hemopoietic tissue regeneration: Preliminary research indicates a potential role for napelline in promoting the recovery of blood-forming tissues. [] * Tool compound for studying ion channels: Napelline's potential interaction with ion channels makes it a valuable tool for investigating their physiological roles. []

Q13: What are some of the milestones in napelline research?

A14: Milestones in napelline research include: * Isolation and structural elucidation: The isolation of napelline from Aconitum species and its subsequent structural characterization using spectroscopic techniques marked a significant step in understanding this alkaloid. [, ] * Discovery of biological activities: Studies revealing napelline's anti-inflammatory, anti-rheumatic, and hemopoietic tissue regeneration properties have broadened its potential therapeutic applications. [, , ] * Development of synthetic routes: The total synthesis of napelline represents a landmark achievement, providing access to this complex molecule for further research and development. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。